molecular formula C16H23N7O B6533649 1-cyclohexanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058232-17-9

1-cyclohexanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533649
CAS No.: 1058232-17-9
M. Wt: 329.40 g/mol
InChI Key: DRLHXNGBNBIBNF-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a piperazine backbone functionalized with a cyclohexanecarbonyl group and a fused triazolo-pyrimidine moiety. The triazolo[4,5-d]pyrimidine core is a bicyclic system combining a triazole and pyrimidine ring, which is known for its role in modulating biological activity, particularly in kinase inhibition and nucleotide analog applications .

Properties

IUPAC Name

cyclohexyl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-21-14-13(19-20-21)15(18-11-17-14)22-7-9-23(10-8-22)16(24)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLHXNGBNBIBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-cyclohexanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a member of the piperazine family known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.32 g/mol
  • SMILES Notation : CC(=O)N1CCN(CC1)C2=NC(=N2)C(=C(C)N=C(C)N=C(C)N=C(C)N=C(C)N=C(C)

Structural Features

The compound features a piperazine ring substituted with a cyclohexanecarbonyl group and a triazolopyrimidine moiety. These structural elements are believed to contribute to its biological activity.

The biological activity of This compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may interact with fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system and pain modulation .
  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antimicrobial Properties : Compounds with piperazine structures have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess similar properties .

Antitumor Activity

A study evaluating the antitumor effects of piperazine derivatives found that certain compounds significantly inhibited tumor cell proliferation in vitro. The mechanism was attributed to cell cycle arrest and apoptosis induction. The specific role of our compound in this context remains to be elucidated through targeted studies.

Analgesic Effects

Research on FAAH inhibitors has shown that compounds similar to This compound can modulate pain responses in animal models. For instance, JNJ-1661010, a related piperazine derivative, demonstrated significant analgesic effects in models of neuropathic pain by increasing levels of endogenous cannabinoids .

Antimicrobial Activity

In vitro tests have indicated that piperazine derivatives exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. The specific efficacy of our compound against these pathogens requires further investigation to establish its potential as an antimicrobial agent.

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight270.32 g/mol
Biological ActivitiesAntitumor, Antimicrobial
MechanismsEnzyme Inhibition, Apoptosis Induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituent, triazolo-pyrimidine isomerism, or alternative fused heterocyclic systems. Below is a detailed comparison:

Piperazine Derivatives with Varied Substituents

Compound Name Key Structural Differences Synthesis Pathway Observed Properties
4-Methyl-piperazine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester - Pyrrolo-triazolo-pyrazine core vs. triazolo-pyrimidine
- Methyl-piperazine substituent
Multi-step esterification and cyclization Improved solubility due to ester linkage; reduced thermal stability vs. target compound
4-Acetyl-piperazine-1-carboxylic acid derivatives - Acetyl group vs. cyclohexanecarbonyl
- Alternate heterocyclic cores
Hydrazine-mediated cyclization Lower lipophilicity; higher metabolic clearance in vitro

Triazolo-Pyrimidine Isomers and Analogues

Compound Name Structural Variation Key Findings Reference
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8 in ) - Triazolo-pyrimidine isomerism ([1,5-c] vs. [4,5-d])
- Pyrazole vs. cyclohexanecarbonyl
[1,5-c] isomers exhibit higher crystallinity but lower bioactivity in kinase assays
2-Substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 10, 11) - Substituent at position 2 (e.g., aryl groups) Enhanced binding affinity to adenosine receptors but increased cytotoxicity

Critical Analysis of Structural and Functional Differences

  • Lipophilicity : The cyclohexanecarbonyl group in the target compound likely confers higher logP values compared to acetyl or methyl-piperazine derivatives, enhancing blood-brain barrier penetration .
  • Bioactivity: Triazolo[4,5-d]pyrimidine cores are associated with stronger adenosine receptor antagonism than [1,5-c] isomers, as seen in analogues from .
  • Synthetic Feasibility : Multi-step routes for piperazine esters () are less efficient than single-step hydrazine-based methods (), but offer better regioselectivity .

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